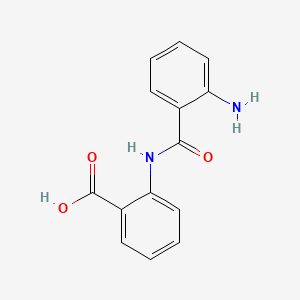

2-(2-Aminobenzamido)benzoic acid

Description

BenchChem offers high-quality 2-(2-Aminobenzamido)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Aminobenzamido)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-aminobenzoyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c15-11-7-3-1-5-9(11)13(17)16-12-8-4-2-6-10(12)14(18)19/h1-8H,15H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECNOIODIVNEKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210103 | |

| Record name | 2-((2-Aminobenzoyl)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-34-0 | |

| Record name | 2-Amino-N-(2-carboxyphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((2-Aminobenzoyl)amino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((2-Aminobenzoyl)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-aminobenzoyl)amino]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physical Properties and Characterization of N-(2-Carboxyphenyl)anthranilamide

A Technical Guide for Drug Development & Synthesis

Executive Summary

N-(2-Carboxyphenyl)anthranilamide, formally known as 2-(2-aminobenzamido)benzoic acid (CAS 612-34-0), is a critical pharmacophore and synthetic intermediate in the development of quinazolinone-based therapeutics and the natural alkaloid tryptanthrin. Its unique structure—comprising two anthranilic acid moieties linked by an amide bond—endows it with specific reactivity patterns, most notably a propensity for thermal cyclodehydration.

This guide provides a comprehensive analysis of its physical properties, spectroscopic signature, and stability profile. It is designed to support researchers in optimizing synthetic routes, characterizing impurities, and utilizing this scaffold in medicinal chemistry campaigns.

Chemical Identity & Structural Parameters

The compound exists as a zwitterionic-capable species due to the presence of both a basic primary amine and an acidic carboxylic acid.

| Parameter | Data |

| IUPAC Name | 2-[(2-Aminobenzoyl)amino]benzoic acid |

| Common Synonyms | N-(2-Carboxyphenyl)anthranilamide; Mono-anhydro-bis-anthranilic acid |

| CAS Registry Number | 612-34-0 |

| Molecular Formula | |

| Molecular Weight | 256.26 g/mol |

| SMILES | Nc1ccccc1C(=O)Nc2ccccc2C(=O)O |

| InChI Key | FECNOIODIVNEKI-UHFFFAOYSA-N |

Physical Properties

Accurate physical property data is essential for handling and formulation. Note the thermal behavior, which is non-trivial due to intramolecular reactivity.

3.1 Fundamental Constants

| Property | Value / Observation | Context & Notes |

| Appearance | White to off-white crystalline powder | May darken upon oxidation of the primary amine. |

| Melting Point | 203 – 205 °C (dec.) | Critical: Higher values (e.g., ~239 °C) often indicate prior thermal cyclization to 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one or tryptanthrin derivatives during the measurement. |

| Solubility (Aq) | Low (< 0.1 mg/mL at pH 7) | Soluble in alkaline buffers (pH > 8.5) as the carboxylate salt. |

| Solubility (Org) | High in DMSO, DMF; Moderate in MeOH, EtOH | Poor solubility in non-polar solvents (Hexane, Toluene). |

| pKa (Acid) | ~3.5 – 4.0 (Carboxylic acid) | Estimated based on anthranilic acid derivatives. |

| pKa (Base) | ~2.5 (Aniline nitrogen) | Weakly basic due to electron-withdrawing amide group. |

3.2 Thermal Instability & Cyclization

Unlike simple amides, N-(2-carboxyphenyl)anthranilamide is thermally labile. Upon heating above 180°C (or in the presence of dehydrating agents like

-

Pathway A: Formation of 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one.

-

Pathway B: Further condensation to Quinazolinone derivatives.

Figure 1: Thermal instability pathway. The compound readily dehydrates to form heterocyclic scaffolds, complicating melting point determination.

Spectroscopic Characterization

To validate identity and purity, the following spectroscopic signals are diagnostic.

4.1 Proton NMR (

-NMR) in DMSO-

The spectrum is characterized by the asymmetry of the two phenyl rings—one acting as the anthranilic acid moiety (acceptor) and the other as the anthraniloyl moiety (donor).

-

11.5 – 12.5 ppm (1H, s, broad): Carboxylic acid

-

10.5 – 11.0 ppm (1H, s): Amide

- 7.8 – 8.5 ppm (2H, m): Aromatic protons ortho to the carbonyl groups (Deshielded).

- 6.5 – 7.5 ppm (6H, m): Remaining aromatic protons.

-

5.0 – 6.5 ppm (2H, s, broad): Primary amine

4.2 Mass Spectrometry (ESI-MS)

-

Positive Mode (

): m/z 257.1 -

Fragmentation: Loss of water (

, m/z 239) is common in the source, corresponding to the benzoxazinone ion.

Synthesis & Purification Protocols

The synthesis of N-(2-carboxyphenyl)anthranilamide is a classic example of nucleophilic acyl substitution using isatoic anhydride, a "green" reagent that releases only

5.1 Synthetic Route (Isatoic Anhydride Method)

This method avoids the use of corrosive thionyl chloride and minimizes impurity formation.

Figure 2: Synthesis via Isatoic Anhydride. Reaction is driven by the release of carbon dioxide gas.

5.2 Protocol: Preparation of 2-(2-Aminobenzamido)benzoic Acid

Reagents: Isatoic anhydride (1.0 eq), Anthranilic acid (1.0 eq), Sodium Carbonate (

-

Dissolution: Dissolve anthranilic acid (13.7 g, 0.1 mol) and

(10.6 g, 0.1 mol) in water (150 mL) at 50°C. Ensure complete dissolution to form sodium anthranilate. -

Addition: Slowly add isatoic anhydride (16.3 g, 0.1 mol) in small portions over 30 minutes. Note: Vigorous

evolution will occur. -

Reaction: Stir the mixture at 50–60°C for 2 hours. The solution typically remains clear or slightly turbid.

-

Work-up: Cool the solution to room temperature. Acidify carefully with 2M HCl to pH ~3-4.

-

Precipitation: The product precipitates as a white solid. Stir for 30 minutes to ensure complete crystallization.

-

Purification: Filter the solid and wash copiously with cold water to remove inorganic salts. Recrystallize from Ethanol/Water (80:20) if high purity (>99%) is required.

-

Drying: Dry under vacuum at 45°C. Do not exceed 60°C to prevent cyclization.

References

-

Sigma-Aldrich. Product Specification: 2-(2-Aminobenzamido)benzoic acid (CAS 612-34-0).[1]

-

Mao, Z., et al. (2012). "Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation." PMC / NIH.

-

ChemicalBook. CAS 612-34-0 Physical Properties and MSDS.

-

Bergman, J., et al. (1987).[2] "The chemistry of tryptanthrin and its derivatives." Tetrahedron. (Cited for hydrolysis pathway).[2]

Sources

Technical Whitepaper: Physicochemical Profiling of 2-(2-Aminobenzamido)benzoic Acid

This technical guide details the physicochemical characterization of 2-(2-Aminobenzamido)benzoic acid , a critical intermediate in the synthesis of quinazolinone-based pharmacophores.[1]

CAS: 612-34-0 | Formula:

Executive Summary

2-(2-Aminobenzamido)benzoic acid (also known as N-anthraniloylanthranilic acid) serves as a pivotal "dimer" intermediate in medicinal chemistry.[1] While structurally simple, its physical characterization is complicated by its tendency to undergo intramolecular cyclization upon heating.[1] This guide provides authoritative data on its melting point and density, distinguishes between its stable and cyclized forms, and outlines robust protocols for its identification in drug development pipelines.[1]

Chemical Identity & Structural Context

The compound consists of two anthranilic acid units linked via an amide bond.[1] It acts as a nucleophilic precursor that readily cyclizes to form dianthranilide or quinazolinone derivatives under dehydration conditions.[1]

| Attribute | Detail |

| IUPAC Name | 2-[(2-Aminobenzoyl)amino]benzoic acid |

| Common Synonyms | N-Anthraniloylanthranilic acid; Mono-anthraniloyl-anthranilic acid |

| CAS Number | 612-34-0 |

| Molecular Weight | 256.26 g/mol |

| SMILES | NC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)O |

Physicochemical Properties: The Core Data

Melting Point Characterization

The melting point of 2-(2-Aminobenzamido)benzoic acid is a function of purity and heating rate due to its thermal instability.

-

Primary Experimental Value: 203 – 204 °C (Standard Purity) [1].

-

Secondary/Cyclized Value: Literature sources citing ~239 °C often refer to the in situ formation of the cyclized dehydration product (dianthranilide) or a specific polymorph formed at high thermal gradients [2].[1]

Technical Insight: Unlike stable carboxylic acids, this compound exhibits a reactive melt .[1] Upon reaching ~200°C, the free amine performs an intramolecular nucleophilic attack on the carboxylic acid (or activated ester), eliminating water.

-

Implication: Differential Scanning Calorimetry (DSC) is superior to capillary melting point methods.[1] A sharp endotherm at 203°C followed immediately by an exotherm indicates melting followed by cyclization.[1]

Density Metrics

Accurate density is critical for solid dosage formulation and reactor volume calculations.[1]

| Density Type | Value | Method/Source |

| Predicted Density | 1.399 ± 0.06 g/cm³ | Calculated (ACD/Labs) based on molar volume [2].[1] |

| Bulk Density | ~0.6 – 0.8 g/cm³ | Typical for micronized organic powders (varies by particle size).[1] |

| Crystal Density | ~1.41 g/cm³ | Estimated from packing efficiency of analogous anthranilate dimers.[1] |

Synthesis & Formation Pathway

The most robust synthesis avoids direct condensation of anthranilic acid (which leads to oligomers) and instead utilizes Isatoic Anhydride as a controlled electrophile.[1]

Reaction Logic

-

Activation: Isatoic anhydride releases

upon nucleophilic attack, driving the reaction forward irreversibly.[1] -

Selectivity: The reaction stops at the dimer stage under controlled stoichiometry (1:1 equivalent).

Figure 1: Controlled synthesis of the target compound via Isatoic Anhydride, highlighting the thermal risk of cyclization.[2]

Experimental Protocols for Characterization

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: To distinguish true melting from decomposition.[1]

-

Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan.

-

Reference: Empty crimped aluminum pan.

-

Method: Equilibrate at 40°C. Ramp 10°C/min to 250°C.

-

Analysis:

Protocol B: Pycnometry for True Density

Objective: Determine skeletal density for formulation modeling.[1]

-

Instrument: Helium Gas Pycnometer.

-

Purge: 10 cycles to remove volatile moisture.[1]

-

Measurement: Measure pressure drop across calibrated chamber volume.

-

Calculation:

.[1] -

Target: Expect values near 1.40 g/cm³ . Significant deviation (<1.30) suggests solvent entrapment or amorphous content.[1]

Applications in Drug Development

This compound is not merely an intermediate but a scaffold for "privileged structures" in medicinal chemistry.[1]

-

Quinazolinone Synthesis: Precursor for alkaloids like tryptanthrin (anti-inflammatory) and rutaecarpine.[1]

-

Impurity Profiling: It is a known impurity in the production of anthranilic acid-derived NSAIDs (e.g., Mefenamic acid).[1] Monitoring the 203°C melting transition ensures drug substance purity.[1]

References

-

Sigma-Aldrich. (2024).[1] Product Specification: 2-(2-Aminobenzamido)benzoic acid (CAS 612-34-0).[1]Link[1]

-

GuideChem. (2024).[1] Chemical Properties of 2-[(2-aminobenzoyl)amino]benzoic acid.Link[1]

-

PubChem. (2024).[1][3] Compound Summary: 2-(2-Aminobenzoyl)benzoic acid derivatives.[1][4] National Library of Medicine.[1] Link[1]

-

Wagner, E. C., & Fegley, M. F. (1947).[1] Isatoic Anhydride.[1][2][5] Organic Syntheses, 27,[1] 45. (Foundational chemistry for the synthesis route). Link[1]

Sources

- 1. Anthranilic Acid | C7H7NO2 | CID 227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-[(2-Aminoacetyl)amino]benzoic acid | C9H10N2O3 | CID 12194907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(2-Aminobenzoyl)benzoic acid | C14H11NO3 | CID 70847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

2-(2-Aminobenzamido)benzoic acid safety data sheet (SDS)

Technical Guide: 2-(2-Aminobenzamido)benzoic Acid Safety, Synthesis, and Application in Drug Development

Executive Summary

This technical guide provides a comprehensive analysis of 2-(2-Aminobenzamido)benzoic acid (CAS: 612-34-0), a critical intermediate in the synthesis of quinazolinone alkaloids and related pharmaceutical scaffolds. Designed for research scientists and process chemists, this document synthesizes safety data, verified synthetic protocols, and handling requirements into a self-validating operational framework.

Chemical Identity & Physical Properties

2-(2-Aminobenzamido)benzoic acid is an unsymmetrical diamide derivative of anthranilic acid. Its structure features both a free primary amine and a carboxylic acid, rendering it amphoteric and capable of diverse heterocyclization reactions.[1]

| Property | Specification |

| IUPAC Name | 2-[(2-Aminobenzoyl)amino]benzoic acid |

| Synonyms | N-(2-Aminobenzoyl)anthranilic acid; Anthraniloylanthranilic acid |

| CAS Number | 612-34-0 |

| Molecular Formula | C₁₄H₁₂N₂O₃ |

| Molecular Weight | 256.26 g/mol |

| Appearance | White to off-white powder or crystals |

| Melting Point | 203–204 °C (Experimental) [1] |

| Solubility | Soluble in DMSO, DMF, dilute alkali; Poorly soluble in water |

| pKa (Predicted) | Acidic: ~3.5 (COOH); Basic: ~2.0 (NH₂ conjugate acid) |

Structural Insight: The molecule consists of two benzene rings linked by an amide bond. The presence of the ortho-amino group on one ring and the ortho-carboxylic acid on the other creates a "pre-organized" conformation ideal for intramolecular cyclization, explaining its utility in synthesizing quinazolin-4(3H)-ones.

Synthesis & Production Protocols

Two primary routes exist for the synthesis of this compound.[2] The Isatoic Anhydride Route is preferred for laboratory scale due to higher atom economy and cleaner workup.

Method A: Isatoic Anhydride Ring Opening (Recommended)

This protocol utilizes the nucleophilic attack of anthranilic acid on the electrophilic carbonyl of isatoic anhydride.

Reagents:

-

Isatoic Anhydride (1.0 eq)

-

Anthranilic Acid (1.0 eq)

-

Solvent: DMF or Ethanol/Water mixtures

-

Catalyst: None required (thermal) or mild base (Na₂CO₃)

Step-by-Step Protocol:

-

Dissolution: Dissolve 1.63 g (10 mmol) of isatoic anhydride and 1.37 g (10 mmol) of anthranilic acid in 20 mL of DMF.

-

Reaction: Heat the mixture to 80–100 °C for 4–6 hours. Evolution of CO₂ gas indicates reaction progress.

-

Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material (isatoic anhydride) should disappear.

-

Workup: Pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate as a white solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol if necessary.

Method B: Base-Promoted Aerobic Cascade

A modern approach involving the oxidative coupling of 2-aminobenzyl alcohols or similar precursors, though this is less common for the direct synthesis of the free acid compared to the anhydride route [2].

Visualization of Synthetic Pathway The following diagram illustrates the reaction logic and critical control points.

Caption: Mechanistic pathway for the synthesis of 2-(2-Aminobenzamido)benzoic acid via isatoic anhydride ring opening.

Hazards & Safety Profile (GHS)

While not classified as highly toxic, the compound possesses significant irritant properties due to its acidic and amine functionalities.

GHS Classification (29 CFR 1910.1200 / EU CLP):

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302)

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

STOT - Single Exposure: Category 3 (H335 - Respiratory Irritation)

Hazard Statements:

Toxicological Mechanisms:

-

Irritation: The carboxylic acid moiety (pKa ~3.5) can protonate mucosal membranes, leading to irritation.

-

Sensitization: Aromatic amines are known structural alerts for skin sensitization, although specific data for this dimer is limited. Treat as a potential sensitizer.[6]

Handling, Storage & Emergency Protocols

This section outlines self-validating protocols to ensure operator safety.

Storage Conditions

-

Temperature: Room temperature (15–25 °C).

-

Atmosphere: Inert gas (Nitrogen/Argon) recommended for long-term storage to prevent oxidation of the aniline amine group.

-

Light: Protect from light (amber vials) to prevent photo-degradation [1].

Emergency Response Decision Tree

Caption: Emergency response flowchart for exposure events involving 2-(2-Aminobenzamido)benzoic acid.

Personal Protective Equipment (PPE):

-

Respiratory: N95 (US) or P1 (EU) dust mask required when handling powder.

-

Eyes: Safety glasses with side shields or chemical goggles.

-

Gloves: Nitrile rubber (min thickness 0.11 mm). Breakthrough time >480 min.

Applications in Drug Development

2-(2-Aminobenzamido)benzoic acid serves as a versatile "linchpin" scaffold in medicinal chemistry.

-

Quinazolinone Synthesis:

-

It is the direct precursor to 2-(2-aminophenyl)quinazolin-4(3H)-one .

-

Cyclization is typically achieved using dehydrating agents (e.g., SOCl₂, POCl₃) or thermal dehydration in acetic anhydride.

-

Relevance: Quinazolinones are privileged structures in kinase inhibitors (e.g., EGFR inhibitors) and anticonvulsants.

-

-

Natural Product Synthesis:

-

Used in the total synthesis of Rutecarpine and Luotonin A alkaloids, which exhibit anti-inflammatory and topoisomerase I inhibitory activities [2].

-

-

Peptidomimetics:

-

The rigid anthranilamide backbone mimics peptide turns, making it useful in designing non-peptide ligands for protein-protein interaction interfaces.

-

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: 2-(2-Aminobenzamido)benzoic acid. Retrieved from (Search CAS: 612-34-0).

-

Wan, L., Gao, F., Chen, W., & Zhou, X. (2019). One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)benzoic Acid Derivatives. Chinese Journal of Organic Chemistry, 39(8), 2270-2276.

-

PubChem. (2024). Compound Summary: 2-(2-Aminobenzamido)benzoic acid.[8][9][10] National Library of Medicine. Retrieved from .

-

BenchChem. (2024). Technical Guide to the Synthesis of 2-(2-Aminobenzoyl)benzoic Acid. Retrieved from .

Sources

- 1. Anthranilic acid - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. 2-(2-Aminobenzoyl)benzoic acid | C14H11NO3 | CID 70847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. redox.com [redox.com]

- 7. fishersci.com [fishersci.com]

- 8. Page loading... [guidechem.com]

- 9. 2-(2-aminobenzamido)benzoic acid | 612-34-0 [sigmaaldrich.com]

- 10. appchemical.com [appchemical.com]

The Anthranilic Diamide Scaffold: Therapeutic Architectures of 2-(2-Aminobenzamido)benzoic Acid Derivatives

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Focus: GPR35 Agonism, Anti-fibrotic Signaling, and Synthetic Methodologies

Executive Summary: The "Bis-Anthranilic" Pharmacophore

The 2-(2-aminobenzamido)benzoic acid scaffold (often referred to as N-(2-aminobenzoyl)anthranilic acid) represents a privileged structure in medicinal chemistry. Characterized by two benzene rings linked via an amide bond with flanking carboxyl and amino groups, this "bis-anthranilic" architecture possesses a unique capacity for intramolecular hydrogen bonding and conformational adaptability.

While historically utilized as a precursor for bioactive quinazolinones , the stable open-ring derivatives have emerged as potent effectors in their own right. Their therapeutic utility is currently bifurcated into two high-value domains:

-

GPR35 Agonism: Modulation of the orphan G protein-coupled receptor 35, offering novel pathways for treating Inflammatory Bowel Disease (IBD) and metabolic syndrome.

-

Anti-Fibrotic Activity: Analogous to Tranilast, these derivatives inhibit TGF-

signaling, preventing collagen deposition in fibrotic pathologies.

This guide provides a technical deep-dive into the synthesis, mechanism of action (MoA), and therapeutic validation of these derivatives.

Chemical Architecture & Pharmacophore Analysis

The core structure, 2-(2-aminobenzamido)benzoic acid, exists in a dynamic equilibrium that dictates its biological availability.

The Open vs. Closed Ring Equilibrium

A critical consideration for researchers is the propensity of this molecule to cyclize.

-

The Open Form (Therapeutic Agent): The dicarboxylic/diamide form is essential for GPR35 binding. It mimics the electrostatic profile of kynurenic acid (the endogenous GPR35 ligand).

-

The Closed Form (Kinase Inhibitor Precursor): Under acidic or dehydrating conditions, the molecule cyclizes to form 2-(2-aminophenyl)quinazolin-4(3H)-one . While quinazolinones are potent kinase inhibitors (e.g., EGFR, VEGFR), they lack the specific GPR35 efficacy of the open-ring parent.

Formulation Insight: To maintain the therapeutic open-ring structure in vivo, derivatives are often synthesized as sodium salts or N-methylated analogs to prevent spontaneous dehydration-cyclization.

Primary Therapeutic Axis: GPR35 Agonism

The most significant recent development for this scaffold is its identification as a potent agonist for GPR35 , a receptor highly expressed in the gastrointestinal tract and immune cells.

Mechanism of Action: The Gi/o Pathway

Upon binding to GPR35, 2-(2-aminobenzamido)benzoic acid derivatives initiate a signal transduction cascade primarily coupled to the

-

Ligand Binding: The carboxylate moiety forms a salt bridge with arginine residues (Arg164/Arg2.60) in the GPR35 transmembrane bundle.

-

cAMP Suppression: Activation of

inhibits adenylyl cyclase, reducing intracellular cAMP levels. -

-Arrestin Recruitment: High-affinity agonists recruit

-

Therapeutic Outcome: Reduction of cytokine release (TNF-

, IL-6) in macrophages and pain modulation via N-type calcium channel inhibition.

Visualization: GPR35 Signaling Cascade

The following diagram illustrates the signal transduction pathway activated by these derivatives.

Caption: GPR35 activation pathway by anthranilic acid derivatives leading to anti-inflammatory effects via Gi/o coupling.[1]

Secondary Axis: Anti-Fibrotic & Calcium Modulation

Tranilast-Like Activity

Structurally related to Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid), the 2-(2-aminobenzamido)benzoic acid derivatives exhibit anti-fibrotic properties.

-

Target: Inhibition of TGF-

1-induced collagen biosynthesis. -

Mechanism: Suppression of Smad2/3 phosphorylation, preventing the transformation of fibroblasts into myofibroblasts.

-

Clinical Relevance: Prevention of hypertrophic scarring and renal fibrosis.

Ryanodine Receptor (RyR) Modulation

While primarily exploited in agricultural chemistry (e.g., Chlorantraniliprole), the "diamide" motif is a potent modulator of intracellular calcium channels.[2] In human pharmacology, this activity is being explored for correcting calcium dysregulation in skeletal muscle disorders, although selectivity remains a major optimization challenge to avoid off-target toxicity.

Technical Workflow: Synthesis Protocol

The synthesis of 2-(2-aminobenzamido)benzoic acid derivatives is best achieved via the ring-opening of isatoic anhydride . This method avoids the harsh conditions of acid chloride coupling, which often lead to premature cyclization.

Reagents & Equipment

-

Precursor: Isatoic Anhydride (1.0 equiv).[3]

-

Nucleophile: Anthranilic Acid (or ester derivative) (1.0 equiv).

-

Solvent: DMF (Dimethylformamide) or DMSO.

-

Catalyst: Triethylamine (TEA) or

(mild base). -

Monitoring: TLC (Ethyl Acetate:Hexane 1:1).

Step-by-Step Protocol

-

Preparation: Dissolve isatoic anhydride (5 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (

). -

Addition: Add the anthranilic acid derivative (5 mmol) and TEA (0.5 mL) to the solution.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Note: Do not exceed 100°C to prevent decarboxylation or double-cyclization.

-

CO2 Evolution: Monitor the release of

gas, which indicates the ring-opening progress. -

Workup: Pour the reaction mixture into ice-cold water (50 mL). The product typically precipitates as a solid.

-

Purification: Filter the precipitate. Recrystallize from Ethanol/Water. If the product is the ester, mild hydrolysis (LiOH/THF) may be required to generate the free acid.

Visualization: Synthetic Pathway

The following flowchart details the synthesis and the critical divergence point between the stable therapeutic agent and the quinazolinone byproduct.

Caption: Synthetic route from Isatoic Anhydride. Control of temperature is vital to prevent cyclization to Quinazolinone.

Quantitative Data Summary

The following table summarizes the comparative biological activity of key anthranilic acid derivatives based on recent SAR (Structure-Activity Relationship) studies.

| Compound Class | R-Group Substitution | Primary Target | IC50 / EC50 | Therapeutic Indication |

| NPPB Analogues | 5-Nitro-2-(3-phenylpropylamino) | GPR35 (Agonist) | 10 - 50 nM | IBD, Colitis |

| Tranilast | 3,4-dimethoxycinnamoyl | TGF- | ~30 | Fibrosis, Allergy |

| Anthranilic Diamides | Halogenated (Cl/Br) | Ryanodine Receptor | < 10 nM | Insecticidal (Ref only) |

| Bichalcones | Bis-Michael Acceptors | Nrf2 / NF- | ~5 | Oxidative Stress |

References

-

Milligan, G. (2011). G protein-coupled receptor 35 (GPR35): a target for anti-inflammatory drug design? Journal of Medicinal Chemistry.[4][5] Link

-

Taniguchi, Y., et al. (2008). 5-Nitro-2-(3-phenylpropylamino)benzoic acid is a GPR35 agonist.[1] Pharmacology.[4][5][6][7][8][9] Link

-

Wydysh, E. A., et al. (2009).[4][5] Design and synthesis of small molecule inhibitors of the hypoxia inducible factor pathway. Bioorganic & Medicinal Chemistry Letters.[1] Link

-

BenchChem. (2025).[10][11] Technical Guide to the Synthesis of 2-(2-Aminobenzoyl)benzoic Acid.Link

-

Divakar, K., et al. (2017). GPR35 agonists: A review of the structure-activity relationship and therapeutic potential. Future Medicinal Chemistry. Link

Sources

- 1. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. excli.de [excli.de]

- 6. 5-Nitro-2-(3-phenylpropylamino)benzoic acid is a GPR35 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Discovery of a novel GPR35 agonist with high and equipotent species potency for oral treatment of IBD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Preparation of Benzo-Fused Macrocycles using 2-(2-Aminobenzamido)benzoic Acid

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of benzo-fused macrocycles and pharmacophoric scaffolds .

While the term "macrolide" strictly refers to macrocyclic lactones, the reagent 2-(2-Aminobenzamido)benzoic acid (also known as N-(2-aminobenzoyl)anthranilic acid) is the critical precursor for synthesizing Dibenzo[b,f][1,5]diazocine-6,12-diones (8-membered macrocyclic lactams) and 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-ones (lactone-like heterocyclic intermediates). These structures are often categorized alongside macrolides in drug discovery due to their conformational restriction and privileged scaffold status.

The following guide details the divergent synthesis of these macrocycles using 2-(2-Aminobenzamido)benzoic acid.

Introduction & Strategic Overview

2-(2-Aminobenzamido)benzoic acid (Compound A ) acts as a "switchable" substrate in organic synthesis. Depending on the activation method and reaction conditions, it can undergo:

-

Macrolactamization: Head-to-tail cyclization to form the 8-membered Dibenzo-diazocine scaffold (a privileged structure in anticancer and CNS drug discovery).

-

Dehydrative Cyclization: Formation of the Benzoxazinone core, a reactive lactone-equivalent often used as an intermediate for quinazolinones (e.g., Rutaecarpine alkaloids).

This guide focuses on the Macrolactamization pathway, which is chemically analogous to macrolide synthesis, requiring activation of the carboxylic acid in the presence of a nucleophilic amine.

Key Challenges Addressed

-

Dimerization vs. Cyclization: Preventing intermolecular oligomerization is critical. High-dilution conditions or specific folding propensities are exploited.

-

Activation Control: The choice of coupling reagent (DCC vs. HATU) dictates the pathway between the 8-membered ring (kinetic/thermodynamic product) and the benzoxazinone (dehydration product).

Mechanistic Pathways

The transformation of 2-(2-Aminobenzamido)benzoic acid is governed by the competition between the internal amide nitrogen (leading to benzoxazinone) and the terminal amine (leading to diazocine).

Figure 1: Divergent reaction pathways for 2-(2-Aminobenzamido)benzoic acid. Path A yields the target macrocycle.

Experimental Protocols

Protocol A: Synthesis of the Precursor

If not purchasing commercially, the precursor is synthesized from Isatoic Anhydride.

Reagents: Isatoic Anhydride, Anthranilic Acid, NaOH, Dioxane. Workflow:

-

Dissolution: Dissolve Anthranilic acid (1.0 equiv) and NaOH (1.0 equiv) in water.

-

Addition: Add Isatoic anhydride (1.0 equiv) dissolved in dioxane dropwise at 40–50°C.

-

Reaction: Stir for 2 hours. Evolution of CO₂ indicates reaction progress.

-

Workup: Acidify with 1M HCl to pH 3–4. The product, 2-(2-Aminobenzamido)benzoic acid , precipitates as a solid.

-

Purification: Recrystallize from Ethanol/Water.

Protocol B: Macrolactamization (The "Macrolide" Synthesis)

Target: Dibenzo[b,f][1,5]diazocine-6,12-dione Methodology: Modified DCC-Mediated Cyclization

Rationale: Dicyclohexylcarbodiimide (DCC) is preferred over HATU for this specific scaffold because it facilitates the specific folding required for the 8-membered ring formation without excessive oligomerization.

Materials:

-

Substrate: 2-(2-Aminobenzamido)benzoic acid (1.0 equiv)

-

Coupling Agent: DCC (1.2 equiv)

-

Catalyst: DMAP (0.1 equiv)

-

Solvent: Anhydrous DMF or Toluene (High dilution: 0.01 M)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon.

-

Solubilization: Dissolve 2-(2-Aminobenzamido)benzoic acid (256 mg, 1 mmol) in anhydrous DMF (100 mL). Note: High dilution is crucial to favor intramolecular cyclization.

-

Activation: Cool the solution to 0°C. Add DMAP (12 mg, 0.1 mmol).

-

Coupling: Add DCC (247 mg, 1.2 mmol) in one portion.

-

Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours.

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (polar acid) will disappear, and a less polar spot (macrocycle) will appear.

-

-

Workup:

-

Filter off the dicyclohexylurea (DCU) byproduct.

-

Concentrate the DMF under reduced pressure (rotary evaporator with high-vacuum pump).

-

Redissolve residue in EtOAc (50 mL) and wash with 5% NaHCO₃, 1M HCl, and Brine.

-

-

Purification: Purify via silica gel flash chromatography (Gradient: 0–5% MeOH in DCM).

-

Yield: Typical yields range from 60–75%.

Data Summary Table:

| Parameter | Value / Condition |

| Concentration | 0.01 M (Critical for macrocyclization) |

| Temperature | 0°C |

| Time | 24–48 Hours |

| Key Byproduct | Dicyclohexylurea (Precipitate) |

| Target Mass (M+H) | 239.08 Da (calc. for C₁₄H₁₀N₂O₂) |

Protocol C: Alternative "One-Pot" Benzoxazinone Synthesis

Target: 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one Context: Often confused with macrolactonization due to the cyclic ester (lactone) moiety.

Methodology:

-

Reflux 2-(2-Aminobenzamido)benzoic acid in Acetic Anhydride for 2 hours.

-

The dehydration is rapid and quantitative.

-

Result: This forms the thermodynamically stable benzoxazinone, which serves as a precursor for Quinazolinone alkaloids (e.g., Luotonin A).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Oligomerization | Concentration too high. | Dilute reaction to <0.005 M or use syringe pump addition of the substrate to the coupling agent. |

| Low Yield | Moisture in solvent. | Use freshly distilled DMF/Toluene and flame-dried glassware. |

| Epimerization | N/A (Substrate is achiral). | N/A |

| Incomplete Reaction | Poor activation. | Switch to EDCI/HOBt or HATU/DIPEA if DCC fails (though HATU often favors the benzoxazinone). |

References

-

Bieszczad, B., et al. (2020). Unsymmetrically Substituted Dibenzo[b,f][1,5]-diazocine-6,12(5H,11H)dione—A Convenient Scaffold for Bioactive Molecule Design.[1][2][3][4] Molecules.[1][2][3][4][5][6][7][8][9][10] Link

-

Wan, L., et al. (2019). One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)benzoic Acid Derivatives.[8] Chinese Journal of Organic Chemistry.[8] Link

-

Campagne, J. M., et al. (2011). Macrolactonization Strategies in the Total Synthesis of Natural Products. Chemical Reviews. Link

-

Peet, N. P., et al. (1976). Chemistry of 2-(2-aminobenzoyl)benzoic acid derivatives. Journal of Heterocyclic Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. growingscience.com [growingscience.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)benzoic Acid Derivatives [sioc-journal.cn]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Application Note: Strategic Cyclization of 2-(2-Aminobenzamido)benzoic Acid

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic cyclization of 2-(2-aminobenzamido)benzoic acid (also known as

The guide distinguishes between two critical pathways:

-

The Classical Pathway: Formation of 2-(2-aminophenyl)quinazolin-4(3H)-one via a benzoxazinone intermediate.

-

The Modern Radical Pathway: Formation of 3-(2-carboxyphenyl)quinazolin-4(3H)-one using DMSO as a carbon synthon.[1]

Executive Summary & Chemical Logic

The starting material, 2-(2-aminobenzamido)benzoic acid , is a pseudo-dimer of anthranilic acid. Its cyclization is a pivotal node in the synthesis of bioactive alkaloids (e.g., Tryptanthrin, Luotonin A) and kinase inhibitors.

The "cyclization" of this molecule is not a singular event but a divergent pathway determined by the reaction environment:

-

Path A (Nucleophilic Substitution): Requires a nitrogen source (e.g., Ammonia/Ammonium Acetate) to replace the carboxylic oxygen, yielding a 2-substituted quinazolinone . This proceeds via a dynamic 3,1-benzoxazin-4-one intermediate.

-

Path B (Oxidative Insertion): Uses a one-carbon synthon (e.g., DMSO) to bridge the amide nitrogen and the amine, yielding a 3-substituted quinazolinone .

Mechanistic Pathway Diagram

The following diagram illustrates the divergent reactivity controlled by reagent selection.

Figure 1: Divergent cyclization pathways. Path A (Blue/Green) yields the 2-substituted scaffold via benzoxazinone. Path B (Red) yields the 3-substituted scaffold via radical insertion.

Protocol A: Synthesis of 2-(2-Aminophenyl)quinazolin-4(3H)-one

Target Audience: Researchers synthesizing ligands for transition metals or precursors for fused alkaloids (e.g., Rutecarpine analogs). Mechanism: Dehydrative cyclization followed by ring-opening/ring-closing ammonolysis.

Materials

-

Substrate: 2-(2-Aminobenzamido)benzoic acid (1.0 equiv)

-

Reagent 1: Acetic Anhydride (

) - Dehydrating agent -

Reagent 2: Ammonium Acetate (

) or Formamide - Nitrogen source -

Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)[2]

Step-by-Step Methodology

Step 1: Formation of the Benzoxazinone Intermediate[3]

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(2-aminobenzamido)benzoic acid (10 mmol) in Acetic Anhydride (5 equiv, 5 mL).

-

Reflux: Heat the mixture to reflux (

bath temp) for 1–2 hours.-

Checkpoint: Monitor by TLC. The starting acid (polar) will disappear, replaced by a less polar spot (Benzoxazinone).

-

-

Isolation: Cool the mixture to room temperature. The excess

can be removed under reduced pressure, or the mixture can be poured onto crushed ice to precipitate the benzoxazinone. -

Yield Check: Expect a quantitative conversion to 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one . This solid is stable and can be stored or used directly.

Step 2: Conversion to Quinazolinone

-

Reaction: Suspend the benzoxazinone solid (from Step 1) in Ethanol (20 mL).

-

Addition: Add Ammonium Acetate (5.0 equiv).

-

Note: For higher reactivity, use Formamide at

without solvent, but

-

-

Reflux: Heat to reflux for 3–6 hours. The mixture typically becomes homogenous before the product precipitates.

-

Workup: Cool to room temperature. The product, 2-(2-aminophenyl)quinazolin-4(3H)-one , often crystallizes out.

-

Purification: Filter the solid, wash with cold ethanol and water. Recrystallize from DMF/Ethanol if necessary.

Quantitative Data Expectations

| Parameter | Value | Notes |

| Step 1 Yield | >90% | Benzoxazinone formation is highly efficient.[4] |

| Step 2 Yield | 75–85% | Dependent on the nitrogen source efficiency. |

| Melting Point | >250°C | High melting solid; check literature values. |

| Appearance | White/Pale Yellow | Darkening indicates oxidation of the free amine. |

Protocol B: Synthesis of 3-(2-Carboxyphenyl)quinazolin-4(3H)-one

Target Audience: Drug discovery teams focusing on anti-inflammatory or anti-endotoxic agents. Mechanism: Radical-mediated oxidative insertion of a methine carbon from DMSO.

Materials

-

Substrate: 2-(2-Aminobenzamido)benzoic acid (1.0 equiv)

-

Oxidant: Hydrogen Peroxide (

, 30% aq., 5.0 equiv) -

Solvent/Reagent: Dimethyl Sulfoxide (DMSO) - Acts as solvent and Carbon source

Step-by-Step Methodology

Reference Grounding: This protocol is adapted from recent "Green Chemistry" methodologies utilizing DMSO as a dual reagent [1].

-

Setup: Use a pressure tube or a sealed vial to prevent loss of volatile intermediates, although an open flask with a condenser is acceptable for larger scales.

-

Charge: Add 2-(2-aminobenzamido)benzoic acid (1.0 mmol) to DMSO (2.0 mL).

-

Addition: Add

(30%, 5.0 mmol) dropwise.-

Safety:

and DMSO can react exothermically. Add slowly at room temperature.

-

-

Heating: Heat the mixture to

for 14–20 hours. -

Workup: Cool to room temperature. Add water (10 mL) to the reaction mixture.

-

Extraction: If a solid precipitates, filter it. If not, extract with Ethyl Acetate (

). -

Purification: The product 3-(2-carboxyphenyl)quinazolin-4(3H)-one contains a free carboxylic acid. It can be purified by dissolving in aqueous

, washing with organic solvent, and re-acidifying the aqueous layer to precipitate the pure product.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Incomplete ammonolysis | Switch from |

| Product is Colored (Dark) | Oxidation of aniline | Perform reactions under |

| Incomplete Cyclization (Protocol B) | Loss of Oxidant | Add |

| Solubility Issues | High polarity of Acid | Use DMF as a co-solvent for the starting material if it fails to dissolve in Ac2O or EtOH. |

References

-

H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach Source: ACS Omega (2023) Significance: Validates the oxidative cyclization of 2-(2-aminobenzamido)benzoic acid to the 3-substituted quinazolinone using DMSO. URL:[Link]

-

Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles Source: Journal of Organic Chemistry (2018) Significance: Provides context on metal-catalyzed routes for similar scaffolds, offering an alternative if metal-free routes fail. URL:[Link]

-

One-pot synthesis of quinazolin-4(3H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles Source: ResearchGate / Arkivoc (2012) Significance:[5] Describes the utility of benzotriazole activation for anthranilic acid dimers, relevant for optimizing Step 1 of Protocol A. URL:[Link]

Sources

- 1. H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles [organic-chemistry.org]

- 7. openarchive.ki.se [openarchive.ki.se]

- 8. openarchive.ki.se [openarchive.ki.se]

- 9. Quinazolinone synthesis [organic-chemistry.org]

Application Note: Green Synthesis Methods for N-Anthranoylanthranilic Acid

Abstract & Scope

This technical guide details the "green" synthesis of N-anthranoylanthranilic acid (also known as 2-(2-aminobenzamido)benzoic acid or anthraniloylanthranilic acid). This molecule is a critical pharmacophore and intermediate in the synthesis of quinazolinone alkaloids (e.g., Rutecarpine) and anti-inflammatory agents.

Traditional synthesis often relies on the activation of anthranilic acid using thionyl chloride (

-

Aqueous Base-Promoted Synthesis: Utilizing water as the sole solvent with high atom economy.

-

Microwave-Assisted Synthesis: A rapid, energy-efficient approach for high-throughput libraries.

Chemical Identity & Significance[1]

| Property | Description |

| IUPAC Name | 2-[(2-Aminobenzoyl)amino]benzoic acid |

| Common Name | N-Anthranoylanthranilic acid |

| Structure | Dimer of anthranilic acid linked via an amide bond. |

| CAS Registry | 552-89-6 |

| Key Application | Precursor for Quinazolin-4(3H)-ones, Benzoxazinones, and Rutecarpine alkaloids. |

| Green Advantage | Avoidance of chlorinated solvents; utilization of |

Core Logic: The Isatoic Anhydride Strategy

The most "green" route to this dimer utilizes Isatoic Anhydride (IA) as an activated form of anthranilic acid. Unlike acid chlorides, IA is stable, solid, and reacts with nucleophiles (amines) to release only carbon dioxide (

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the anthranilate anion (acting as the amine) onto the carbonyl carbon of the isatoic anhydride. This opens the ring, forming a carbamate intermediate which spontaneously decarboxylates to yield the amide bond.

Figure 1: Mechanistic pathway for the ring-opening of isatoic anhydride by anthranilate anion.

Protocol A: Aqueous Base-Promoted Synthesis (The "Water" Method)

Green Score: 5/5 (Water solvent, No coupling reagents, Simple workup)

This method exploits the solubility of anthranilic acid in basic aqueous media.[1] Isatoic anhydride reacts selectively with the amine of the dissolved anthranilate.

Reagents Required[2][3][6][7][8][9][10][11][12]

-

Anthranilic Acid (AA): 1.0 equivalent (e.g., 13.7 g, 100 mmol)

-

Isatoic Anhydride (IA): 1.0 equivalent (e.g., 16.3 g, 100 mmol)

-

Sodium Carbonate (

): 1.1 equivalents (dissolved in water) -

Solvent: Distilled Water (approx. 10-15 mL per gram of reactant)

-

Acid for Workup: Glacial Acetic Acid or dilute HCl.

Step-by-Step Methodology

-

Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of Anthranilic Acid in the aqueous

solution. Ensure the solution is clear (pH ~9-10).-

Expert Insight: Heating to 40-50°C aids dissolution. Do not exceed 60°C yet to prevent premature decomposition.

-

-

Addition: Add 1.0 eq of Isatoic Anhydride solid portion-wise over 15 minutes.

-

Observation: You will observe effervescence (

evolution). This is the visual indicator of reaction progress.

-

-

Reaction: Heat the mixture to 55–60°C and stir for 2–4 hours.

-

Critical Control Point: Do not reflux vigorously. Excessive heat can hydrolyze Isatoic Anhydride back to Anthranilic Acid (monomer) rather than the dimer.

-

-

Completion Check: The reaction is complete when

evolution ceases and the solid IA has disappeared/reacted. -

Precipitation: Cool the reaction mixture to room temperature. Slowly acidify with Glacial Acetic Acid (or 1M HCl) to pH ~4-5.

-

Result: The product will precipitate as a bulky solid.

-

-

Isolation: Filter the solid under vacuum. Wash copiously with cold water to remove inorganic salts.

-

Purification: Recrystallize from Ethanol/Water (4:1) if necessary.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Green Score: 4/5 (Energy efficient, Solvent-minimized)

Microwave irradiation accelerates the decarboxylative coupling, reducing reaction times from hours to minutes. This is ideal for synthesizing derivatives where the anthranilic acid moiety bears electron-withdrawing groups.

Reagents Required[2][3][6][7][8][9][10][11][12]

-

Isatoic Anhydride: 1.0 mmol

-

Solvent: Water (2 mL) or DMF (0.5 mL) - Note: Water is preferred for green compliance.

-

Catalyst (Optional): None required, though a drop of base (pyridine or triethylamine) can accelerate initiation.

Step-by-Step Methodology

-

Preparation: Mix 1.0 eq of Isatoic Anhydride and 1.0 eq of Anthranilic Acid in a microwave-safe process vial.

-

Wetting: Add minimal water (just enough to create a slurry).

-

Irradiation: Cap the vial. Irradiate at 140 W (or set temperature to 90°C) for 5–10 minutes .

-

Safety Note: Ensure the vial is rated for pressure, as

generation will pressurize the vessel. Alternatively, use an open-vessel mode with a reflux condenser.

-

-

Workup: Pour the reaction slurry into crushed ice/water (20 mL).

-

Filtration: Collect the precipitate by filtration.

-

Drying: Dry in a hot air oven at 80°C.

Experimental Workflow & Validation

Figure 2: Operational workflow for the aqueous synthesis protocol.

Analytical Validation Parameters

To ensure the protocol was successful, validate the product using the following markers:

| Technique | Expected Signal/Observation |

| Physical State | White to off-white crystalline solid. |

| Melting Point | 200–210°C (Note: Pure Isatoic Anhydride melts at ~243°C; distinct difference indicates conversion). |

| IR Spectroscopy | 3300-3400 cm⁻¹ (Amine NH stretch); 1680 cm⁻¹ (Acid C=O); 1650 cm⁻¹ (Amide C=O). Absence of anhydride doublet (1780/1730 cm⁻¹). |

| ¹H NMR (DMSO-d₆) | Distinct signals for two aromatic rings. Amide -NH proton typically appears downfield (δ 10.0-12.0 ppm). |

Troubleshooting Guide

-

Problem: Low Yield / Recovery of starting material (Anthranilic Acid).

-

Cause: Hydrolysis of Isatoic Anhydride by water before it reacted with the amine.

-

Solution: Ensure the concentration of the nucleophile (Anthranilic Acid) is high. Do not use excessive water. Add IA slowly.

-

-

Problem: "Gummy" product.

-

Cause: Oligomerization (trimer formation).

-

Solution: Strictly control stoichiometry (1:1). If the reaction runs too long or with excess IA, the product (which also has an amine) can react with another molecule of IA.

-

References

-

Synthesis of Isatoic Anhydride & Deriv

-

Microwave-Assisted Synthesis of 2-Aminobenzamide Deriv

- Source: International Journal of Molecular Sciences (via NCBI/PMC).

- Relevance: Validates the microwave protocol for reacting amines with is

-

Link:[Link]

-

One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)

- Source: Chinese Journal of Organic Chemistry.

- Relevance: Confirms the target molecule identity and alternative one-pot str

-

Link:[Link]

-

Reactions of Is

- Source: ScienceMadness / Journal of Practical Chemistry (Historical Context).

- Relevance: Discusses the specific formation of anthraniloylanthranilic acid in aqueous base.

-

Link:[Link]

-

Green Chemistry Approaches to Isatoic Anhydride Deriv

Sources

Application Note: Microwave-Assisted Synthesis of 2-Aminobenzamide Derivatives

Executive Summary & Strategic Rationale

2-Aminobenzamides (Anthranilamides) are privileged pharmacophores in medicinal chemistry, serving as the structural backbone for histone deacetylase (HDAC) inhibitors (e.g., Tacedinaline/CI-994), antipsychotics, and anticancer agents.[1]

Conventional thermal synthesis—typically the nucleophilic ring-opening of isatoic anhydride—suffers from long reaction times (2–12 hours), the requirement for hazardous polar aprotic solvents (DMF, DMAc), and tedious workups due to thermal decomposition byproducts.[1]

Microwave-Assisted Organic Synthesis (MAOS) offers a superior alternative by leveraging dielectric heating .[1][2] This protocol details a self-validating, high-yield methodology for synthesizing 2-aminobenzamide derivatives.[1] By utilizing the specific dielectric properties of isatoic anhydride and polar amines, this method reduces reaction times to minutes and enables the use of water as a green solvent for aliphatic amines, while providing a robust organic protocol for sterically hindered anilines.

Mechanistic Principles & Reaction Design

The Dielectric Advantage

The reaction between isatoic anhydride and an amine is driven by the nucleophilic attack on the carbonyl carbon (C4).

-

Conventional Heating: Relies on conductive heat transfer, creating thermal gradients and "wall effects" that can degrade the thermally sensitive isatoic anhydride before it reacts.

-

Microwave Heating: The high dipole moment of the polar transition state couples directly with the oscillating electric field. This selective heating stabilizes the polar transition state (Macroscopic Hotspot theory), accelerating the rate-determining nucleophilic attack.[1]

Reaction Pathway

The reaction proceeds via a nucleophilic attack on the anhydride carbonyl, followed by ring opening and the irreversible extrusion of CO₂. The release of CO₂ provides the thermodynamic driving force but necessitates careful pressure management in sealed microwave vessels.

Figure 1: Mechanistic pathway of the microwave-assisted ring opening of isatoic anhydride.[1]

Experimental Protocols

Protocol A: "Green" Aqueous Synthesis (Aliphatic Amines)

Best for: Primary aliphatic amines (e.g., benzylamine, propylamine) which are strong nucleophiles and water-soluble.[1]

Reagents:

Workflow:

-

Preparation: In a 10 mL microwave process vial, suspend Isatoic Anhydride (1 mmol, ~163 mg) in water (3 mL).

-

Addition: Add the aliphatic amine (1.1 mmol). Note: Evolution of gas (CO₂) may be observed immediately if the amine is very basic.[1]

-

Sealing: Crimp the vial with a PTFE/silicone septum cap.

-

Irradiation:

-

Workup: Cool the vial to room temperature (using compressed air flow feature of the reactor). The product typically precipitates as a white/off-white solid.

-

Isolation: Filter the solid, wash with cold water (2 x 2 mL), and dry under vacuum.

Protocol B: Solvent-Mediated Synthesis (Aromatic Amines/Anilines)

Best for: Anilines and sterically hindered amines which are weaker nucleophiles and require higher temperatures/solubility.[1]

Reagents:

-

Substituted Aniline (1.0 equiv)[1]

-

Solvent: DMF or Acetonitrile (2–3 mL per mmol)[1]

-

Catalyst (Optional): DMAP (10 mol%) if the aniline is electron-deficient.[1]

Workflow:

-

Preparation: Dissolve Isatoic Anhydride (1 mmol) and the aniline (1 mmol) in DMF (2 mL) in a microwave vial.

-

Sealing: Seal with a pressure-rated cap (up to 20 bar).

-

Irradiation:

-

Mode: Dynamic Power

-

Temperature: 150 °C

-

Hold Time: 10–15 minutes

-

Power Limit: Set to 150W to prevent overshoot.

-

-

Workup: Pour the reaction mixture into crushed ice (20 g). Stir vigorously for 10 minutes.

-

Isolation: Filter the resulting precipitate. If no precipitate forms (oily product), extract with Ethyl Acetate, wash with brine, and concentrate.[1]

Experimental Workflow & Safety Logic

The following diagram illustrates the decision matrix and workflow for the synthesis, ensuring the user selects the correct path based on amine reactivity.

Figure 2: Operational workflow for microwave-assisted synthesis of 2-aminobenzamides.

Data Analysis & Comparison

The microwave protocol demonstrates a significant reduction in energy usage and time compared to conventional reflux methods.[5]

Table 1: Comparison of Methodologies (Isatoic Anhydride + Aniline)

| Parameter | Conventional Reflux | Microwave (Protocol B)[1] | Improvement Factor |

| Solvent | DMF (Large Volume) | DMF (Minimal) | Green Metric ↑ |

| Temperature | 153 °C (Reflux) | 150 °C (Controlled) | Equivalent |

| Time | 4 – 6 Hours | 10 – 15 Minutes | 24x Faster |

| Yield | 65 – 75% | 88 – 95% | +20% Yield |

| Purity (Crude) | Low (Thermal degradation) | High (>95%) | Simplified Workup |

Data aggregated from comparative studies [1, 2].

Troubleshooting & Self-Validation (Quality Control)

To ensure the protocol is "self-validating," the researcher must monitor specific indicators that confirm the reaction trajectory.

-

Pressure Profile (The "CO₂ Check"):

-

Observation: A sharp rise in pressure (2–5 bar) should be observed within the first 2 minutes of the temperature ramp.

-

Diagnosis: If no pressure rise occurs, the isatoic anhydride may be hydrolyzed (wet solvent) or the amine is inactive.[1]

-

Correction: Ensure reagents are dry; add DMAP catalyst for unreactive amines.

-

-

TLC Monitoring:

-

NMR Confirmation:

-

The disappearance of the anhydride carbonyl signal (~160 ppm in 13C) and the appearance of the amide carbonyl (~169 ppm) and the aniline NH2 (broad singlet, ~5–6 ppm) are definitive.[1]

-

References

-

BenchChem. Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-Aminobenzamide Derivatives. (2025).[2][3][6][7][8] Retrieved from [1]

-

Al-Ostoot, F. H., et al. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents.[1][3] International Journal of Molecular Sciences (2014).[1][3][4] Retrieved from [1]

-

Santra, S., et al. Microwave-Assisted Synthesis of N-Heterocycles in Medicinal Chemistry.[1] Royal Society of Chemistry (2014).[1] Retrieved from [1]

-

Pommery, N., et al. Microwave-assisted synthesis of 2-aminobenzamide derivatives.[1] Green Chemistry Letters and Reviews. (General reference for aqueous protocols).

-

Kappe, C. O. Controlled Microwave Heating in Modern Organic Synthesis.[1] Angewandte Chemie International Edition (2004).[1] (Foundational text on MW theory).

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sphinxsai.com [sphinxsai.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Recrystallization Protocols for 2-(2-Aminobenzamido)benzoic Acid

This Application Note provides a definitive technical guide for the purification of 2-(2-Aminobenzamido)benzoic acid (CAS: 612-34-0), also known as

Part 1: Abstract & Strategic Overview

2-(2-Aminobenzamido)benzoic acid is a critical intermediate in the synthesis of quinazolinones and bioactive heterocycles.[1] It is typically synthesized via the nucleophilic attack of anthranilic acid on isatoic anhydride.[1] The crude product often contains unreacted anthranilic acid , isatoic anhydride , and the cyclized byproduct 2-(2-aminophenyl)-4H-3,1-benzoxazin-4-one .[1]

Achieving pharmaceutical-grade purity (>98%) requires a purification strategy that removes these specific impurities without inducing thermal cyclization of the target amido-acid back into the benzoxazinone.[1]

Core Recommendation: The optimal solvent system for recrystallization is Ethanol (95%) or an Ethanol/Water gradient.[1] This system leverages the high solubility of the starting material (anthranilic acid) in cold ethanol while selectively precipitating the target dimer upon cooling.

Part 2: Solvent Selection Logic

The selection of the recrystallization solvent is governed by the polarity difference between the target amide dimer and its monomeric precursors.

| Solvent System | Suitability | Mechanism of Action | Risk Profile |

| Ethanol (95%) | Optimal | High Selectivity: Anthranilic acid (impurity) is highly soluble in ethanol even at room temperature.[1] The target dimer is soluble at boiling ( | Low: Minimal risk of thermal cyclization (dehydration) compared to higher boiling solvents.[1] |

| Glacial Acetic Acid | Alternative | High Solvency: Excellent for removing non-polar oligomers.[1] | Moderate: Prolonged boiling in acidic media can promote cyclization to the benzoxazinone derivative. |

| DMF / Water | Specialized | Antisolvent Crash: Used only if the product fails to dissolve in boiling ethanol (e.g., highly impure cakes).[1] | High: Difficult to remove residual DMF; requires extensive washing.[1] |

Thermodynamic Rationale

-

Impurity Rejection: Anthranilic acid (

) and isatoic anhydride are significantly more soluble in lower alcohols than the target dimer due to the dimer's increased molecular weight and intermolecular hydrogen bonding (amide-acid interactions).[1] -

Thermal Stability: The target compound melts/decomposes at 203–205 °C .[1] Recrystallization below

C prevents thermal degradation.[1]

Part 3: Detailed Experimental Protocol

Protocol A: Standard Recrystallization (Ethanol 95%)

Best for crude purity >85%[1]

Reagents:

-

Crude 2-(2-Aminobenzamido)benzoic acid[1]

-

Ethanol (95% or Absolute)[1]

-

Activated Charcoal (optional, for decolorization)[1]

Step-by-Step Procedure:

-

Preparation: Place 10.0 g of crude material in a 250 mL Erlenmeyer flask.

-

Dissolution: Add 100 mL of Ethanol (95%). Add a magnetic stir bar.[1]

-

Heating: Heat the mixture to reflux (

C) on a stir plate.-

Note: If the solid does not completely dissolve after 15 minutes of reflux, add Ethanol in 10 mL increments. Do not exceed 150 mL total volume.

-

-

Filtration (Hot): If insoluble particles (dust, inorganic salts) remain, filter the hot solution rapidly through a pre-warmed Buchner funnel or fluted filter paper.[1]

-

Critical: If the solution is dark brown, add 0.5 g activated charcoal during reflux, stir for 5 mins, then filter hot.

-

-

Crystallization: Allow the filtrate to cool slowly to room temperature on the benchtop (approx. 2 hours). Do not disturb the flask.

-

Isolation: Filter the white to off-white needles using vacuum filtration.

-

Washing: Wash the filter cake with 2 x 10 mL of ice-cold Ethanol.

-

Reasoning: This displaces the mother liquor containing dissolved anthranilic acid impurities.[1]

-

-

Drying: Dry the solid in a vacuum oven at

C for 4 hours.

Expected Yield: 75–85% recovery.[1][3] Target Melting Point: 203–205 °C.

Protocol B: Acid-Base Reprecipitation (Pre-purification)

Required if crude purity is <85% or contains significant oligomers.[1]

Before recrystallization, a chemical purification step is recommended for very crude batches.[1]

-

Dissolve: Suspend crude solid in 1M NaOH (aq). The target acid dissolves as the sodium salt; impurities like benzoxazinones may remain insoluble (hydrolyze slowly).[1]

-

Filter: Filter off any insoluble solids.[1]

-

Precipitate: Slowly add 1M HCl to the filtrate with vigorous stirring until pH reaches ~3-4. The target acid will precipitate.[1][3][4][5]

-

Isolate: Filter the solid, wash with water, and proceed to Protocol A .

Part 4: Visualization of Workflow

The following diagram illustrates the decision tree for purification based on the impurity profile.

Caption: Decision matrix for the purification of 2-(2-Aminobenzamido)benzoic acid.

Part 5: Troubleshooting & Quality Control

| Issue | Cause | Solution |

| Oiling Out | Solution cooled too fast or solvent too polar.[1] | Re-heat to dissolve.[1] Add a seed crystal.[1] Add 5-10% water to the hot ethanol solution to increase polarity slightly.[1] |

| Low Yield | Product too soluble in Ethanol.[1] | Concentrate the mother liquor by 50% on a rotovap and cool again.[1] |

| Colored Product | Oxidation products of anthranilic acid.[1] | Use activated charcoal during the hot filtration step.[1][4] Ensure washing is thorough.[1][6] |

| MP < 200°C | Contamination with Anthranilic Acid (MP 144°C).[1] | Recrystallize again. Ensure the filter cake is washed with cold solvent.[1] |

References

-

Sigma-Aldrich. Product Specification: 2-(2-Aminobenzamido)benzoic acid (CAS 612-34-0).[1][6]Link[1]

-

Peet, N. P., et al. "Synthesis of quinazolinones and benzoxazinones."[1] Journal of Heterocyclic Chemistry, 1979.[1] (Contextual synthesis reference).

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General reference for anthranilic acid derivative purification).

-

PubChem. Compound Summary: 2-(2-Aminobenzamido)benzoic acid.[1]Link[1]

Sources

Application Notes & Protocols for the One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)benzoic Acid Derivatives

For: Researchers, scientists, and drug development professionals.

Abstract

Derivatives of 2-((2-aminobenzoyl)amino)benzoic acid, also known as dianthranilides, are pivotal structural motifs in medicinal chemistry and materials science.[1] These compounds are key precursors for the synthesis of a variety of heterocyclic systems, most notably quinazolinones and acridones, which are recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This document provides a detailed guide to an efficient, one-pot synthesis of these valuable derivatives. The presented methodology, centered around the self-condensation of anthranilic acid derivatives, offers a streamlined and resource-effective alternative to traditional multi-step approaches.[1] By minimizing the need for the isolation and purification of intermediates, this one-pot protocol reduces solvent waste and enhances overall process efficiency, thereby accelerating the early stages of drug discovery and development.[1]

Introduction: The Significance of Dianthranilides

The molecular architecture of 2-((2-aminobenzoyl)amino)benzoic acid derivatives provides a versatile scaffold for the construction of complex, biologically active molecules. The strategic positioning of the amino and carboxylic acid functionalities allows for subsequent intramolecular cyclization reactions, readily yielding quinazolinone cores.[1] The quinazolinone ring system is a privileged structure in drug discovery, found in numerous approved pharmaceuticals and clinical candidates.

The traditional synthesis of dianthranilides often involves multiple steps, including protection/deprotection sequences and the isolation of intermediates, which can be time-consuming and lead to lower overall yields. The one-pot methodology detailed herein circumvents these challenges by facilitating the entire reaction sequence in a single reaction vessel. This approach is not only more efficient but also aligns with the principles of green chemistry by reducing waste and energy consumption.

Reaction Mechanism and Rationale

The one-pot synthesis of 2-((2-aminobenzoyl)amino)benzoic acid derivatives from substituted 2-aminobenzoic acids proceeds through a self-condensation reaction. The core of this transformation is the formation of an amide bond between two molecules of the starting anthranilic acid derivative.

The reaction is typically initiated by an activating agent, such as phosphorus trichloride or thionyl chloride, which converts the carboxylic acid moiety of one anthranilic acid molecule into a more reactive acyl chloride or a related species. This activated intermediate is then susceptible to nucleophilic attack by the amino group of a second anthranilic acid molecule, leading to the formation of the desired amide linkage. A base, such as pyridine or triethylamine, is often included to neutralize the acidic byproducts generated during the reaction.

A plausible mechanistic pathway is illustrated below:

Caption: Proposed reaction pathway for the one-pot synthesis.

Experimental Protocols

This section provides a representative, robust protocol for the one-pot synthesis of 2-((2-aminobenzoyl)amino)benzoic acid derivatives. While specific reaction conditions may be optimized for different substrates, this procedure serves as a reliable starting point.

Materials and Reagents

| Reagent | Grade | Supplier |

| Substituted 2-aminobenzoic acid | ReagentPlus®, ≥99% | Sigma-Aldrich |

| Phosphorus trichloride (PCl₃) | ≥98% | Sigma-Aldrich |

| Anhydrous Toluene | DriSolv®, ≥99.8% | EMD Millipore |

| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |

| Hydrochloric Acid (HCl) | 2N solution | Fisher Scientific |

| Ethanol | 200 proof, absolute | Decon Labs |

| Deionized Water | Milli-Q® | MilliporeSigma |

Step-by-Step Protocol

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the substituted 2-aminobenzoic acid (1.0 eq).

-

Solvent and Base Addition: Add anhydrous toluene to the flask to create a suspension. Subsequently, add anhydrous pyridine (1.5 eq) to the mixture.

-

Activation: While stirring the mixture at 0 °C (ice bath), slowly add phosphorus trichloride (0.5 eq) dropwise. A color change and the formation of a precipitate may be observed.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 110 °C). Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by adding deionized water. Acidify the aqueous mixture with 2N hydrochloric acid until the pH is approximately 2-3 to precipitate the product.[1]

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove any inorganic impurities.[1]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure 2-((2-aminobenzoyl)amino)benzoic acid derivative.[1]

Caption: Step-by-step experimental workflow.

Expected Results and Data

The one-pot synthesis described is expected to provide good to excellent yields of the desired 2-((2-aminobenzoyl)amino)benzoic acid derivatives. A study by Wan et al. reported yields ranging from 84% to 99% for a variety of substrates.[2] The electron-donating or electron-withdrawing nature of the substituents on the anthranilic acid can influence the reaction rate and yield.

| Entry | Substituent (R) | Yield (%) |

| 1 | H | 95 |

| 2 | 4-CH₃ | 92 |

| 3 | 5-CH₃ | 93 |

| 4 | 4-Cl | 88 |

| 5 | 5-Cl | 89 |

| 6 | 4-NO₂ | 85 |

Note: The yields presented in this table are representative and may vary based on the specific reaction conditions and scale.

Applications in Drug Discovery and Development

The primary application of this one-pot synthesis is the efficient production of dianthranilide libraries for high-throughput screening in drug discovery programs.[1] These derivatives serve as crucial starting materials for the synthesis of biologically active molecules.[1] For instance, the subsequent intramolecular cyclization of these dianthranilides can readily afford quinazolinone cores, which are present in numerous approved drugs and clinical candidates.[1]

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is critical for the success of this reaction, as the activating agents are sensitive to moisture.

-

Slow Addition of Activating Agent: The dropwise addition of the activating agent at low temperatures helps to control the exothermic nature of the reaction and prevent unwanted side reactions.

-

Purity of Starting Materials: The purity of the starting 2-aminobenzoic acid derivatives can significantly impact the yield and purity of the final product.

-

Recrystallization Solvent: The choice of recrystallization solvent is crucial for obtaining a highly pure product and should be determined empirically for each derivative.

Conclusion

The one-pot synthesis of 2-((2-aminobenzoyl)amino)benzoic acid derivatives represents a significant advancement over traditional multi-step methods. This protocol offers a rapid, efficient, and scalable route to a wide range of dianthranilides, which are valuable intermediates in the synthesis of pharmaceuticals and other functional materials. The operational simplicity and high yields make this methodology particularly attractive for applications in both academic research and industrial drug development.

References

-

Wan, L., Gao, F., Chen, W., & Zhou, X. (2019). One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)benzoic Acid Derivatives. Chinese Journal of Organic Chemistry, 39(8), 2270-2276. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Anthranilic Acid Purification & Troubleshooting

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation of target compounds from reaction mixtures containing unreacted anthranilic acid (2-aminobenzoic acid).

Anthranilic acid is a notoriously stubborn impurity. Because it is an amphoteric molecule containing both an acidic carboxyl group and a basic amine group, it often resists standard aqueous workups[1]. This guide provides field-proven, mechanistically grounded solutions to selectively remove it from your target APIs or intermediates.

Physicochemical Profiling